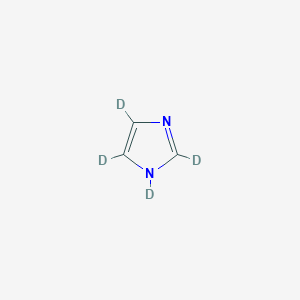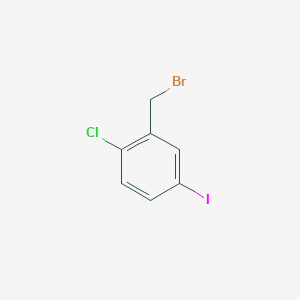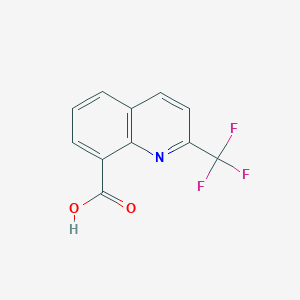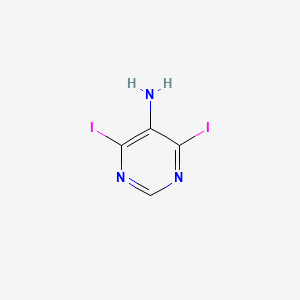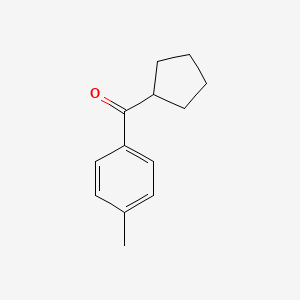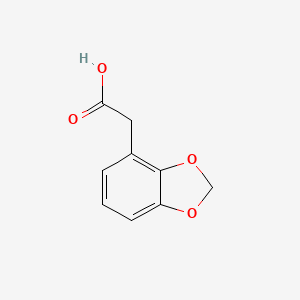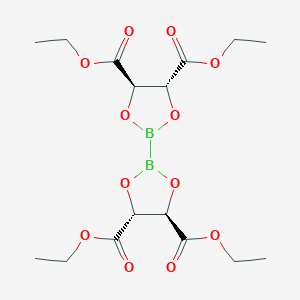
Bis(diethyl-L-tartrate glycolato)diboron
説明
Bis(diethyl-L-tartrate glycolato)diboron is a chemical compound with the molecular formula C16H24B2O12 and a molecular weight of 429.98 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of Bis(diethyl-L-tartrate glycolato)diboron is represented by the SMILES stringCCOC(=O)[C@H]1OB(O[C@@H]1C(=O)OCC)B2OC@@HC(=O)OCC)C(=O)OCC . Physical And Chemical Properties Analysis
Bis(diethyl-L-tartrate glycolato)diboron has a density of 1.3 g/mL at 25 °C (lit.) and a refractive index n 20/D 1.457 (lit.) . Its melting point is 40-47 °C (lit.) .科学的研究の応用
Reactivity and Structure Analysis
Bis(diethyl-L-tartrate glycolato)diboron is a versatile diboron(4) compound with significant applications in synthetic chemistry, particularly in the activation and ring-expansion reactions of N-heterocyclic carbenes (NHCs). The study by Eck et al. (2017) provides a comprehensive analysis of the reactivity and structure of several diboron(4) compounds, including bis(diethyl-L-tartrate glycolato)diboron. It was found that the B-B bond activation can occur even at temperatures as low as -40 °C to -30 °C without any metal species involved. This property makes it a valuable reagent in the synthesis of complex organic molecules through bond activation and ring expansion processes (Eck et al., 2017).
Borylation of Arenes
Another significant application of bis(diethyl-L-tartrate glycolato)diboron is in the borylation of arenes. Liskey and Hartwig (2013) explored the use of various diolate-substituted diboron compounds, including bis(diethyl-L-tartrate glycolato)diboron, for iridium-catalyzed C–H borylations. This reagent was preferred for its cost-effectiveness compared to more commonly used reagents like bis(pinacolato)diboron. Its efficiency in the borylation process highlights its potential for creating boron-functionalized arenes, which are valuable in pharmaceuticals and materials science (Liskey & Hartwig, 2013).
High Affinity for Tartrate
The interaction between bisboronate and bis(alpha-hydroxycarboxylate) compounds reveals another intriguing aspect of bis(diethyl-L-tartrate glycolato)diboron's application. Gray and Houston (2002) reported that Shinkai's glucose receptor showed a remarkably high affinity for tartrate when compared to other bisboronate interactions. This finding underscores the potential of bis(diethyl-L-tartrate glycolato)diboron and similar compounds in molecular recognition and sensor technology, especially for detecting and quantifying specific biomolecules (Gray & Houston, 2002).
Surfactant Preparation and Properties
In a different vein, Ono et al. (1993) demonstrated the synthesis of bis(sodium carboxylate) types of surfactants derived from diethyl tartrate and fatty carbonyl compounds, showcasing the utility of tartrate derivatives in the development of novel surfactants. These surfactants exhibited excellent water solubility and the ability to lower surface tension, suggesting their potential use in various industrial and consumer products (Ono et al., 1993).
Safety And Hazards
特性
IUPAC Name |
diethyl (4R,5R)-2-[(4R,5R)-4,5-bis(ethoxycarbonyl)-1,3,2-dioxaborolan-2-yl]-1,3,2-dioxaborolane-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24B2O12/c1-5-23-13(19)9-10(14(20)24-6-2)28-17(27-9)18-29-11(15(21)25-7-3)12(30-18)16(22)26-8-4/h9-12H,5-8H2,1-4H3/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXKUBPSYCAFX-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)OCC)C(=O)OCC)B2OC(C(O2)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)OCC)C(=O)OCC)B2O[C@H]([C@@H](O2)C(=O)OCC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24B2O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472338 | |
| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(diethyl-L-tartrate glycolato)diboron | |
CAS RN |
480438-20-8 | |
| Record name | Bis(diethyl-L-tartrate glycolato)diboron | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-1H-pyrazolo[4,3-b]pyridin-7-ol](/img/structure/B1589452.png)
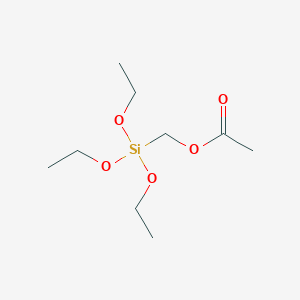
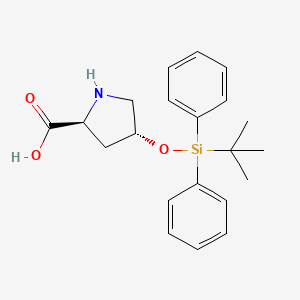
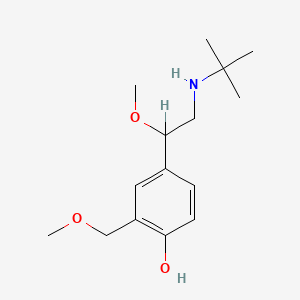
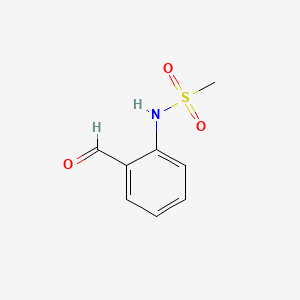
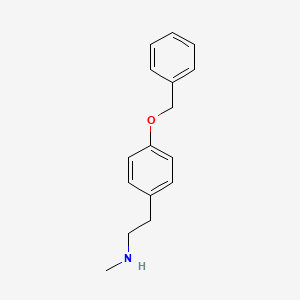
![6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B1589459.png)
![6-Chlorothieno[2,3-b]pyridine](/img/structure/B1589462.png)
